benzyl-(4-hydroxymethyl-benzyl)-carbamic acid tert-butyl ester
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Overview
Description
Benzyl-(4-hydroxymethyl-benzyl)-carbamic acid tert-butyl ester is an organic compound with the molecular formula C16H25NO3. It is a derivative of carbamic acid, featuring a benzyl group and a tert-butyl ester group. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl-(4-hydroxymethyl-benzyl)-carbamic acid tert-butyl ester typically involves the reaction of benzylamine with 4-hydroxymethylbenzyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with tert-butyl chloroformate to form the final product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Catalyst: Base such as sodium hydroxide or potassium carbonate
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
Benzyl-(4-hydroxymethyl-benzyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl chloride is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents like ethanol or methanol.
Major Products Formed
Oxidation: Benzyl-(4-carboxybenzyl)-carbamic acid tert-butyl ester.
Reduction: Benzyl-(4-hydroxymethyl-benzyl)-carbinol.
Substitution: Various benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl-(4-hydroxymethyl-benzyl)-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of benzyl-(4-hydroxymethyl-benzyl)-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Benzyl-(4-hydroxybenzyl)-carbamic acid tert-butyl ester
- Benzyl-(4-methoxybenzyl)-carbamic acid tert-butyl ester
- Benzyl-(4-aminobenzyl)-carbamic acid tert-butyl ester
Uniqueness
Benzyl-(4-hydroxymethyl-benzyl)-carbamic acid tert-butyl ester is unique due to the presence of the hydroxymethyl group, which imparts distinct reactivity and interaction properties. This makes it particularly useful in applications where specific functional group interactions are required.
Properties
IUPAC Name |
tert-butyl N-benzyl-N-[[4-(hydroxymethyl)phenyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-20(2,3)24-19(23)21(13-16-7-5-4-6-8-16)14-17-9-11-18(15-22)12-10-17/h4-12,22H,13-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHJYFVTHRSMFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC2=CC=C(C=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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